Lipophilicity Differentiation: XLogP3-AA of 0.8 vs. 0.4 for the 5-Methyl Mono-Substituted Analog
The 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one exhibits a computed XLogP3-AA value of 0.8, which is twice the value (0.4) of its closest mono-methyl analog, 5-methyl-2H-1,4-thiazin-3(4H)-one, as computed by the same PubChem release algorithm [1]. This ΔXLogP of 0.4 unit represents a quantifiable increase in lipophilicity attributable solely to the addition of the second methyl group at position 2. In the context of CNS drug discovery, where optimal lipophilicity ranges (typically XLogP 1–3) are critical for passive permeability while minimizing metabolic liability, this shift from suboptimal (<0.5) to moderate lipophilicity (0.8) positions the 2,5-dimethyl derivative closer to the desired property space [2]. Both compounds share identical hydrogen bond donor count (1), hydrogen bond acceptor count (2), and TPSA (54.4 Ų), making lipophilicity the principal physicochemical differentiator between these two otherwise highly similar scaffolds [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 (PubChem CID 13805967) |
| Comparator Or Baseline | 5-methyl-2H-1,4-thiazin-3(4H)-one: 0.4 (PubChem CID 290017) |
| Quantified Difference | ΔXLogP3-AA = 0.4 (2-fold relative increase) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18; values retrieved 2026-05-02 |
Why This Matters
The quantifiable lipophilicity difference of 0.4 log units between the 2,5-dimethyl and 5-methyl mono-substituted analogs influences passive membrane permeability and aqueous solubility, key determinants in selecting the appropriate scaffold for cellular or in vivo assays.
- [1] PubChem. (2026). Computed Properties for CID 13805967 (2,5-dimethyl-2H-1,4-thiazin-3(4H)-one) and CID 290017 (5-methyl-2H-1,4-thiazin-3(4H)-one). XLogP3-AA values: 0.8 and 0.4 respectively. National Center for Biotechnology Information. View Source
- [2] Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
